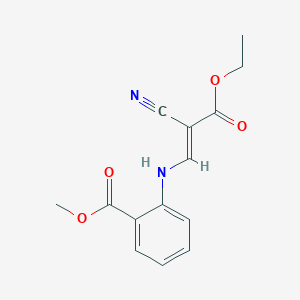

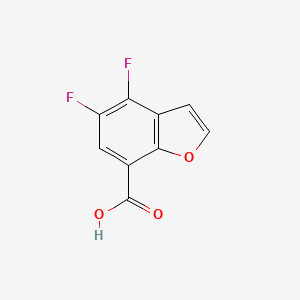

(E)-methyl 2-((2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-methyl 2-((2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)amino)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Systems

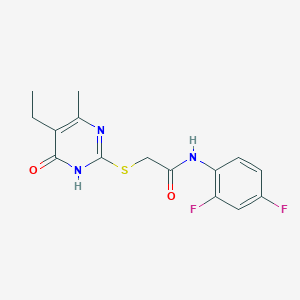

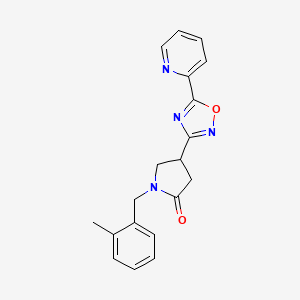

This compound is involved in the synthesis of complex organic systems. For example, it has been used in the preparation of derivatives like 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid anilides, showcasing its utility in creating substituted anilides of heterocyclic compounds regardless of the base's strength used in the cyclization process (Ukrainets et al., 2014).

Radical Addition to Olefins

The compound has shown to be an excellent one-carbon radical equivalent for introducing an acyl unit through xanthate transfer radical addition to olefins. This capability is crucial for the elaboration of the corresponding adducts and has been observed to undergo a rare 1,5-nitrile translocation, indicating its potential in synthetic organic chemistry (Bagal et al., 2006).

Preparation of N3-Protected 3-Amino-4H-Pyrido[1,2-a]pyrimidin-4-ones

It has been utilized in the synthesis of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating its role in the preparation of protected amino pyrimidinones. This showcases the compound's utility in the synthesis of heterocyclic systems with potential biological activities (Selič et al., 1997).

Synthesis of Polyfunctional Heterocyclic Systems

Further, it serves as a versatile reagent for synthesizing polyfunctional heterocyclic systems, such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others. This versatility highlights its significant role in the synthesis of multifunctional compounds for various applications in organic and medicinal chemistry (Pizzioli et al., 1998).

Optical and Photophysical Properties

The compound's derivatives have been studied for their optical nonlinear properties and photophysical behaviors. Such studies are essential for applications in materials science, particularly in the development of materials for optical limiting and photopolymerization processes (Abdullmajed et al., 2021).

Crystal Packing and Molecular Interactions

Its derivatives have also been analyzed for their crystal packing and molecular interactions, including rare N⋯π and O⋯π interactions. Understanding these interactions is crucial for the design and synthesis of new materials with desired properties (Zhang et al., 2011).

Eigenschaften

IUPAC Name |

methyl 2-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-13(17)10(8-15)9-16-12-7-5-4-6-11(12)14(18)19-2/h4-7,9,16H,3H2,1-2H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGFWGGCZNVOBQ-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1C(=O)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/NC1=CC=CC=C1C(=O)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2611984.png)

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2611991.png)

![Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2611993.png)

![3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B2611997.png)

![8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2611999.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2612000.png)

![1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2612003.png)

![4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B2612006.png)